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molecular formula C22H37BN2O2Si B7885246 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B7885246
M. Wt: 400.4 g/mol
InChI Key: CCOYHUXMCLHYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006255B2

Procedure details

3.00 g of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are suspended in 40 ml of tetrahydrofuran in a flask. 0.73 g of sodium hydride (60% in paraffin oil) are added in portions with ice-cooling. 3.94 ml of chlorotriisopropylsilane is subsequently added dropwise at about 25° C., and the mixture is heated at 40° C. (bath temperature) under nitrogen until the boronic acid ester has reacted completely (HPLC check, about 5 hours). The excess sodium hydride is deactivated using 10 ml of saturated sodium chloride solution. The solvent is removed in vacuo. The residue is diluted with about 50 ml of water and extracted three times with diethyl ether. The combined organic phases are dried over sodium sulfate and purified by means of column chromatography (gradient heptane: EA 5-100% in 15 min.), giving 4.55 g of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine as white solid (yield 92%, content 92%); MS-FAB (M+H+)=401.2; Rf (nonpolar method): 3.61 min.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
3.94 mL
Type
reactant
Reaction Step Three
[Compound]
Name
boronic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]3[CH:17]=[CH:16][NH:15][C:12]3=[N:13][CH:14]=2)[O:3]1.[H-].[Na+].Cl[Si:22]([CH:29]([CH3:31])[CH3:30])([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24].[Cl-].[Na+]>O1CCCC1>[CH3:8][C:6]1([CH3:7])[C:2]([CH3:18])([CH3:1])[O:3][B:4]([C:9]2[CH:10]=[C:11]3[CH:17]=[CH:16][N:15]([Si:22]([CH:29]([CH3:31])[CH3:30])([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])[C:12]3=[N:13][CH:14]=2)[O:5]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C2C(=NC1)NC=C2)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.94 mL
Type
reactant
Smiles
Cl[Si](C(C)C)(C(C)C)C(C)C
Step Four
Name
boronic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
has reacted completely (HPLC check, about 5 hours)
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with about 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by means of column chromatography (gradient heptane: EA 5-100% in 15 min.)
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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